![molecular formula C24H19NO3S2 B10780072 3-(2-(naphthalen-2-ylmethyl)phenyl)-N-(thiophen-2-ylsulfonyl)acrylamide](/img/structure/B10780072.png)
3-(2-(naphthalen-2-ylmethyl)phenyl)-N-(thiophen-2-ylsulfonyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for CHEMBL220802 are not explicitly detailed in the available literature. the preparation of such bioactive molecules typically involves multi-step organic synthesis, which may include reactions such as alkylation, acylation, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
CHEMBL220802, like many bioactive molecules, can undergo various types of chemical reactions. These may include:
Oxidation: This reaction involves the loss of electrons from the molecule, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions would depend on the specific functional groups present in CHEMBL220802 and the conditions under which the reactions are carried out.
Wissenschaftliche Forschungsanwendungen
CHEMBL220802 has a wide range of scientific research applications, including:
Chemistry: It can be used as a tool compound to study various chemical reactions and mechanisms.
Biology: It may be used to investigate biological pathways and interactions at the molecular level.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of CHEMBL220802 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved would depend on the specific structure and functional groups of CHEMBL220802.
Vergleich Mit ähnlichen Verbindungen
CHEMBL220802 can be compared with other similar bioactive molecules in terms of its structure, reactivity, and applications. Some similar compounds include:
CHEMBL220803: A compound with comparable reactivity and biological activity.
CHEMBL220804: A molecule with similar functional groups and potential for use in drug discovery.
The uniqueness of CHEMBL220802 lies in its specific structure and the particular biological pathways it can modulate, which may differ from those of similar compounds.
Eigenschaften
Molekularformel |
C24H19NO3S2 |
---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
(E)-3-[2-(naphthalen-2-ylmethyl)phenyl]-N-thiophen-2-ylsulfonylprop-2-enamide |
InChI |
InChI=1S/C24H19NO3S2/c26-23(25-30(27,28)24-10-5-15-29-24)14-13-20-7-2-4-9-22(20)17-18-11-12-19-6-1-3-8-21(19)16-18/h1-16H,17H2,(H,25,26)/b14-13+ |
InChI-Schlüssel |
MOOPBYUCHZCDPA-BUHFOSPRSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3/C=C/C(=O)NS(=O)(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=CC=C3C=CC(=O)NS(=O)(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.